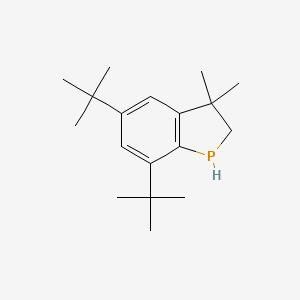
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is an organophosphorus compound characterized by its unique structure, which includes tert-butyl and dimethyl groups attached to a dihydrophosphindole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with tert-butyl and dimethyl substituents. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism by which 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved often include inhibition or activation of specific enzymatic reactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- Musk ketone
- 3,5-Di-tert-butylbenzyl bromide
Uniqueness
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphindole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
86120-28-7 |
|---|---|
分子式 |
C18H29P |
分子量 |
276.4 g/mol |
IUPAC名 |
5,7-ditert-butyl-3,3-dimethyl-1,2-dihydrophosphindole |
InChI |
InChI=1S/C18H29P/c1-16(2,3)12-9-13(17(4,5)6)15-14(10-12)18(7,8)11-19-15/h9-10,19H,11H2,1-8H3 |
InChIキー |
WBOOFHYBIBHMAL-UHFFFAOYSA-N |
正規SMILES |
CC1(CPC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
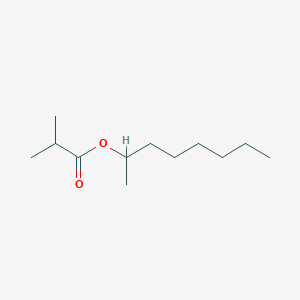

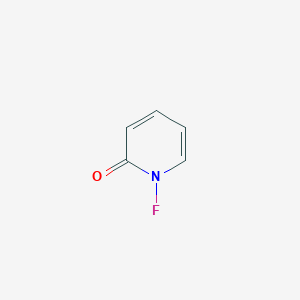

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
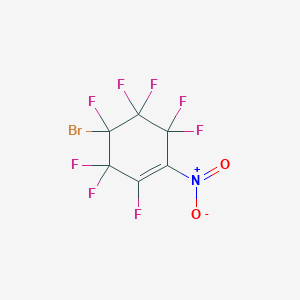
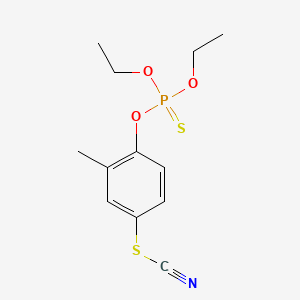
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

silane](/img/structure/B14427335.png)
